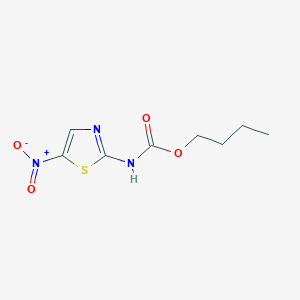

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26g/mol |

IUPAC Name |

butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C8H11N3O4S/c1-2-3-4-15-8(12)10-7-9-5-6(16-7)11(13)14/h5H,2-4H2,1H3,(H,9,10,12) |

InChI Key |

WLFKRLGPQVLYMM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Canonical SMILES |

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Nitrothiazole Scaffold in Drug Discovery

An In-Depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Abstract: This technical guide provides a comprehensive overview of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, a nitrothiazole derivative of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and explores its postulated biological activities based on the well-established pharmacology of the nitrothiazole scaffold. By synthesizing data from analogous compounds and established biochemical principles, this guide serves as a foundational resource for researchers investigating novel antimicrobial and antiparasitic agents. Experimental workflows for synthesis and preliminary biological evaluation are detailed to facilitate further research and application.

The development of novel therapeutic agents remains a critical challenge, particularly in the face of rising antimicrobial resistance. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole ring being a prominent pharmacophore in numerous approved drugs.[1] The incorporation of a nitro group (NO₂) onto this scaffold often imparts potent biological activity.[2][3]

The 5-nitro-substituted heterocyclic motif is a well-established "pharmacophore and toxicophore".[2] Its mechanism of action is primarily based on the reductive activation of the nitro group by nitroreductase enzymes, which are prevalent in anaerobic bacteria and certain parasites but less active in mammalian cells. This reduction generates cytotoxic nitroso and superoxide radical species that can covalently damage microbial DNA and proteins, leading to cell death.[3] This selective activation provides a therapeutic window, making nitroaromatic compounds effective agents against a range of pathogens.[2][3] Butyl 5-nitro-1,3-thiazol-2-ylcarbamate belongs to this class of compounds, positioning it as a molecule with significant therapeutic potential worthy of detailed investigation.

Physicochemical Properties

The fundamental properties of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate are summarized below. This data is essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Registry Number | 353255-51-3 | [4] |

| Molecular Formula | C₈H₁₁N₃O₄S | [4] |

| Molecular Weight | 245.26 g/mol | [4] |

| IUPAC Name | butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | [4] |

| Synonyms | Carbamic acid, (5-nitro-2-thiazolyl)-, butyl ester | [4] |

| Physical State | Solid (predicted) | [5] |

Synthesis and Mechanistic Rationale

The synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is achieved via a nucleophilic acyl substitution. The proposed pathway leverages the nucleophilicity of the exocyclic amine on the 2-amino-5-nitrothiazole precursor.

Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below. This process ensures the formation of the desired carbamate and its isolation with high purity for subsequent biological assays.

Caption: Workflow for Synthesis and Characterization.

Detailed Experimental Protocol: Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

This protocol is based on established methodologies for the acylation of 2-aminothiazoles.[6]

Materials:

-

5-nitrothiazol-2-amine (1.0 eq)

-

Butyl chloroformate (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (as solvent and base)

-

Dichloromethane (DCM) or Acetonitrile (ACN) (as solvent, optional)

-

10% Sodium Bicarbonate Solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

-

Reactant Setup: In a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-nitrothiazol-2-amine (1.0 eq) in anhydrous pyridine. If using an alternative solvent like ACN, use triethylamine (1.5 eq) as the base. Cool the mixture to 0 °C in an ice bath.

-

Causality: The base (pyridine or triethylamine) is crucial. It neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.[7]

-

-

Acylation: Add butyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Causality: Slow, cooled addition is a standard precaution to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a beaker of ice-cold water or 10% sodium bicarbonate solution to precipitate the crude product.[6]

-

Causality: This step quenches the reaction, neutralizes any remaining acid chloride and the base, and precipitates the organic product, which is typically insoluble in water.

-

-

Purification: Filter the crude solid using a Buchner funnel and wash it thoroughly with cold deionized water. The dry solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure title compound.[6]

-

Self-Validation: The melting point of the recrystallized product should be sharp. Purity can be confirmed by TLC, which should show a single spot.

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and fragmentation pattern.

Postulated Biological Activity and Mechanism of Action

While specific biological data for this exact butyl ester is not widely published, its activity can be confidently predicted based on its structural components.

The Nitroreductase-Mediated Mechanism

The primary mechanism of action for nitrothiazoles is contingent on the host's metabolic machinery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. 353255-51-3,Butyl 5-nitro-1,3-thiazol-2-ylcarbamate [easechem.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

5-nitrothiazole carbamate derivatives literature review

Advanced Synthesis, Pharmacodynamics, and Therapeutic Applications

Executive Summary

The 5-nitrothiazole carbamate scaffold represents a critical structural class in the development of antimicrobial and antiparasitic therapeutics. While the 5-nitrothiazole core—exemplified by the clinical standard Nitazoxanide (NTZ)—is renowned for its activity against anaerobic pathogens (Giardia, Cryptosporidium, Helicobacter), the carbamate derivatives offer distinct pharmacokinetic advantages. By replacing the amide linker of NTZ with a carbamate functionality, medicinal chemists can modulate lipophilicity, metabolic stability, and prodrug activation rates.

This guide provides a rigorous technical analysis of this chemical class, detailing synthetic pathways, mechanistic underpinnings, and structure-activity relationships (SAR) for researchers in the drug discovery sector.

Chemical Foundation & Rationale

The core pharmacophore consists of a 2-amino-5-nitrothiazole ring linked to a lipophilic tail via a carbamate (urethane) bridge.

-

The Warhead (5-Nitro Group): Essential for biological activity. It acts as an electron acceptor, undergoing bioreduction inside the pathogen to generate toxic radical species.

-

The Linker (Carbamate vs. Amide): Unlike the amide bond in Nitazoxanide, the carbamate bond (

) alters the hydrogen bond donor/acceptor profile and hydrolytic stability. Carbamates are frequently employed to protect the amine from premature metabolism or to act as prodrugs that release the active amine upon esterase cleavage.

Synthetic Architectures

The synthesis of 5-nitrothiazole carbamates generally proceeds via the functionalization of the 2-amino-5-nitrothiazole intermediate. Due to the electron-withdrawing nature of the nitro group at position 5, the amino group at position 2 is weakly nucleophilic, requiring optimized conditions for coupling.

Protocol A: The Chloroformate Coupling (Standard)

This method involves the direct acylation of 2-amino-5-nitrothiazole with alkyl or aryl chloroformates.

Reagents:

-

Substrate: 2-amino-5-nitrothiazole (commercially available).[1]

-

Electrophile: Ethyl chloroformate, Phenyl chloroformate, or Benzyl chloroformate.

-

Base: Pyridine (solvent/base) or Triethylamine (Et3N) in DCM/THF.

-

Conditions: Anhydrous, 0°C to Reflux.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-amino-5-nitrothiazole in anhydrous pyridine (approx. 5-10 mL per gram). The solution may be yellow/orange.

-

Activation: Cool the reaction mixture to 0°C in an ice bath to minimize side reactions (e.g., bis-acylation).

-

Addition: Dropwise add 1.1 eq of the appropriate chloroformate (e.g., Ethyl chloroformate) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature. If conversion is incomplete (monitored by TLC/LC-MS), heat to 60°C for 2–4 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (10x volume). The carbamate product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: The Isocyanate Route (Alternative)

Used when the desired "tail" is an amine derivative or when accessing urea/carbamate hybrids.

-

Formation: React 2-amino-5-nitrothiazole with phosgene or triphosgene to generate the 2-isocyanato-5-nitrothiazole intermediate (highly reactive).

-

Coupling: Quench the isocyanate with an alcohol (

) to yield the carbamate.

Visualization: Synthesis Pathway

Caption: General synthesis of 5-nitrothiazole carbamates via chloroformate coupling.

Pharmacological Mechanism of Action (MoA)

The mechanism of 5-nitrothiazole carbamates is strictly prodrug-dependent and pathogen-specific . It relies on the unique redox metabolism of anaerobic organisms.

The Nitro-Radical Cascade

-

Entry: The lipophilic carbamate facilitates passive diffusion across the parasite membrane.

-

Activation: The Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway—found in Giardia, Entamoeba, and Trichomonas—transfers electrons to the nitro group (

). -

Reduction: The nitro group is reduced to a nitro radical anion (

). -

Toxicity: This radical is highly reactive. It covalently binds to microbial DNA, proteins, and thiols, causing strand breaks and enzyme inactivation.

-

Selectivity: Mammalian cells lack the PFOR system and have high oxygen tension, which re-oxidizes the nitro radical back to the parent compound (futile cycling), preventing toxicity in the host.

Visualization: Mechanism of Action

Caption: Selective toxicity mechanism driven by PFOR-mediated nitro reduction in anaerobes.

Structure-Activity Relationship (SAR)

The biological potency of carbamate derivatives is modulated by the "R" group attached to the carbamate oxygen.

| Structural Domain | Modification | Effect on Activity |

| 5-Nitro Group | Removal ( | Abolishes Activity. The nitro group is the obligate warhead. |

| Thiazole Ring | Methylation (C4) | Variable. 4-methyl analogs often show reduced potency compared to unsubstituted rings due to steric hindrance in the active site. |

| Carbamate Nitrogen | Alkylation ( | Reduces Activity. The |

| Carbamate Oxygen (R-Group) | Ethyl / Methyl | Good Baseline. Small alkyl groups provide good solubility and moderate activity. |

| Benzyl / Aryl | High Potency. Bulky lipophilic groups (e.g., benzyl) often improve membrane permeability and activity against M. tuberculosis and Giardia. | |

| PEGylated Chains | Improved Solubility. Reduces potency slightly but significantly improves aqueous solubility and PK profile. |

Visualization: SAR Map

Caption: Key structural determinants of potency in 5-nitrothiazole carbamates.

Biological Profile & Data Summary

The following table summarizes the activity spectrum of representative carbamate derivatives compared to standard nitro-drugs.

Table 1: Comparative Potency (IC50 / MIC)

| Compound Class | Target Organism | Activity Range | Notes |

| Ethyl N-(5-nitrothiazol-2-yl)carbamate | Giardia lamblia | Comparable to Metronidazole; better stability. | |

| Benzyl carbamate derivatives | M. tuberculosis | Activity against non-replicating bacteria (latent TB). | |

| Nitazoxanide (Amide Control) | Cryptosporidium | Clinical standard; rapid metabolism to tizoxanide. | |

| Phenyl carbamate derivatives | T. vaginalis | High potency; potential for topical application. |

Key Insight: While the intrinsic potency of carbamates is often similar to the amide (Nitazoxanide), their half-life and metabolic stability are often superior, making them attractive candidates for systemic infections where the amide is cleaved too rapidly.

References

-

Anderson, P. et al. (2016). Evaluating 5-Nitrothiazoles as Trypanocidal Agents. National Institutes of Health (NIH) / PMC. Link

-

Müller, J. et al. (2017). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles Enhances Antimicrobial Activity against Giardia lamblia. ASM Journals. Link

-

El-Feky, S. et al. (2022).[2][3] Ligand-based design and synthesis of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. PMC. Link

-

Samadhiya, P. et al. (2010). Synthesis and biological evaluation of 4-thiazolidinone derivatives from 2-amino-5-nitrothiazole as antimicrobial agents. ResearchGate. Link

-

Mason, J.P. & Pollock, R.T. (1950). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University OpenBU. Link

Sources

An In-Depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, a derivative of the medicinally significant 5-nitrothiazole scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document details the compound's core physicochemical properties, proposes a robust synthetic pathway, and explores its potential therapeutic applications based on established structure-activity relationships and the known mechanism of action of the nitroaromatic class.

Introduction: The 5-Nitrothiazole Scaffold in Drug Discovery

The 5-nitrothiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] Its strong electron-withdrawing nature and ability to undergo bioreductive activation make it a cornerstone for developing anti-infective agents.[5][6][7] Anti-infective nitroheterocycles function as prodrugs, requiring the bioactivation of their nitro group to exert their therapeutic effects.[7] This mechanism involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components like DNA and proteins, ultimately causing cell death.[6][8][9]

This guide focuses on a specific, under-explored derivative: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate. By appending a butyl carbamate moiety to the core 2-amino-5-nitrothiazole structure, we can systematically modulate the compound's physicochemical properties, such as lipophilicity, which may significantly influence its pharmacokinetic and pharmacodynamic profile. This document will serve as a foundational resource for researchers interested in synthesizing, characterizing, and evaluating this promising compound.

Molecular Profile and Physicochemical Properties

The fundamental properties of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate are summarized below. These values are critical for experimental design, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₄S | EaseChem.com |

| Molecular Weight | 245.26 g/mol | EaseChem.com |

| CAS Registry Number | 353255-51-3 | EaseChem.com |

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is not extensively documented, a reliable synthetic route can be proposed based on well-established carbamate formation reactions from a primary amine. The most direct approach involves the acylation of the starting material, 2-amino-5-nitrothiazole, with butyl chloroformate.

The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-amino-5-nitrothiazole on the electrophilic carbonyl carbon of butyl chloroformate. A non-nucleophilic organic base, such as triethylamine or pyridine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol (Proposed)

Objective: To synthesize Butyl 5-nitro-1,3-thiazol-2-ylcarbamate from 2-amino-5-nitrothiazole.

Materials:

-

2-amino-5-nitrothiazole

-

Butyl chloroformate

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrothiazole (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Add butyl chloroformate (1.05 eq), diluted in a small volume of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the presence of the butyl group and the integrity of the nitrothiazole carbamate structure.

Scientific Rationale and Potential Therapeutic Applications

The therapeutic potential of this compound is rooted in the well-documented bioactivity of the 5-nitroaromatic core.

Mechanism of Action: A Prodrug Approach

The primary mechanism of action for nitro-heterocyclic drugs is their intracellular reduction to form cytotoxic radicals.[6][8] This bioactivation is typically carried out by nitroreductase enzymes present in anaerobic bacteria and certain parasites, making the compounds selectively toxic to these organisms.[8][9] The resulting reactive nitrogen species induce damage to DNA and other macromolecules, leading to microbial cell death.[6]

Potential Applications

Given this mechanism, Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a strong candidate for evaluation in several therapeutic areas:

-

Antiparasitic Agent: Derivatives of 5-nitrothiazole are known to be active against various parasites, including Trypanosoma cruzi and Leishmania donovani.[2]

-

Antitubercular Agent: The 5-nitrothiazole scaffold has been successfully exploited to identify potent leads against both replicative and latent Mycobacterium tuberculosis.[1][3]

-

Antibacterial Agent: The core is active against a range of bacteria, particularly anaerobic species.[5] The addition of the butyl carbamate group increases lipophilicity, which may enhance penetration through bacterial cell walls.

-

Anticancer Research: Recent studies have shown that 2-amino-5-nitrothiazole derivatives can inhibit the migration of breast cancer cell lines, suggesting a potential, though less explored, avenue in oncology research.[10]

The introduction of the butyl carbamate side chain is a key structural modification. It is expected to increase the lipophilicity of the molecule compared to the parent 2-amino-5-nitrothiazole. This change can have profound effects on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to enhanced membrane permeability, improved oral bioavailability, and altered interactions with metabolic enzymes.

Conclusion

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a scientifically compelling molecule that merits further investigation. It combines a clinically validated pharmacophore, the 5-nitrothiazole ring, with a lipophilic side chain that can be rationally used to tune its drug-like properties. The proposed synthetic route is straightforward and employs standard organic chemistry techniques, making the compound highly accessible for research purposes. Future studies should focus on the synthesis, purification, and comprehensive in-vitro and in-vivo evaluation of this compound against a panel of relevant pathogens to fully elucidate its therapeutic potential.

References

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC, National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

-

The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. [Link]

-

Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. PubMed, National Center for Biotechnology Information. [Link]

-

Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC, National Center for Biotechnology Information. [Link]

-

Nitro group – Knowledge and References. Taylor & Francis. [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed, National Center for Biotechnology Information. [Link]

-

In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

-

N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry (RSC Publishing). [Link]

-

Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. ResearchGate. [Link]

-

Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. ResearchGate. [Link]

Sources

- 1. Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CTT Journal [cttjournal.com]

Thermodynamic Properties of Nitro-Thiazole Carbamates: A Technical Guide

Topic: Thermodynamic Properties of Nitro-Thiazole Carbamates Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The nitro-thiazole carbamate scaffold represents a critical intersection in medicinal chemistry, merging the bio-reductive potency of the 5-nitrothiazole core with the physicochemical tunability of the carbamate moiety. While the nitro-thiazole pharmacophore—exemplified by the antiparasitic agent Nitazoxanide (NTZ)—is well-established for its activity against anaerobic pathogens (Giardia, Cryptosporidium, Helicobacter), its therapeutic utility is often rate-limited by solubility and hydrolytic instability.

This guide analyzes the thermodynamic landscape of nitro-thiazole carbamates, focusing on their solid-state energetics, solution-phase behavior, and hydrolytic stability.[1] By understanding these properties, researchers can rationally design prodrugs (e.g., O-carbamoyl tizoxanide derivatives) that optimize oral bioavailability and plasma half-life.

Molecular Architecture & Thermodynamic Baseline[1]

The thermodynamic profile of this class is governed by the interplay between the electron-deficient nitro-thiazole ring and the resonance-stabilized carbamate linkage.[1]

Electronic Effects and Dipole Moments

The 5-nitro group is a strong electron-withdrawing group (EWG).[1] In the context of a thiazole ring, this creates a significant dipole moment and reduces the electron density of the ring nitrogens.

-

Thermodynamic Consequence: This electron deficiency increases the acidity of protons on adjacent amine or amide linkages, influencing

and hydrogen-bond donor capability.[1] -

Carbamate Stabilization: Unlike esters (as seen in Nitazoxanide, which hydrolyzes rapidly), carbamates attached to this scaffold benefit from the resonance delocalization of the nitrogen lone pair. However, the EWG nature of the thiazole can make the carbamate carbonyl more electrophilic, potentially increasing susceptibility to alkaline hydrolysis compared to alkyl carbamates.

Structural Case Study: O-Carbamoyl Tizoxanide

To ground this analysis, we utilize O-carbamoyl tizoxanide derivatives as the primary reference model.[1] These are designed to overcome the rapid deacetylation of Nitazoxanide (NTZ) into its active metabolite, Tizoxanide (TIZ).

Solid-State Thermodynamics[1]

The handling and formulation of nitro-thiazole carbamates are dictated by their crystal lattice energy.[1]

Melting Point and Enthalpy of Fusion ( )

Nitro-thiazole carbamates typically exhibit high melting points (

-

Data Points:

-

Lattice Energy Drivers: The nitro group participates in strong dipole-dipole interactions and

-stacking.[1] The carbamate moiety adds hydrogen bonding capacity (C=O

Polymorphism

Polymorphism is a critical risk factor.[1] Nitazoxanide is known to exist in multiple forms, with Form I being the stable commercial polymorph (

-

Recommendation: Thermodynamic solubility measurements must be preceded by Differential Scanning Calorimetry (DSC) to ensure the solid phase remains consistent throughout the assay.

Solution Thermodynamics

Solubility Profiling

Nitro-thiazole carbamates generally fall into BCS Class II or IV (Low Solubility).[1] The high lattice energy described above imposes a high energetic penalty for dissolution (

Solvent Hierarchy (at 298 K):

-

NMP / DMF: High solubility (Dipole-dipole interactions break lattice).[1]

-

THF / 1,4-Dioxane: Moderate solubility.[1]

-

Ethanol / Methanol: Low to Moderate (Temperature dependent).[1]

-

Water: Very Low (

typical).[1][4]

Lipophilicity (LogP)

The carbamate modification typically increases lipophilicity compared to the parent hydroxy-thiazole (Tizoxanide).

-

Carbamate Derivative LogP: Typically 2.0 – 3.5 (depending on the N-substituent).[1]

-

Implication: This range is thermodynamically favorable for membrane permeability but necessitates formulation aids (e.g., cyclodextrins, solid dispersions) for dissolution.

Chemical Stability & Hydrolysis Kinetics[1]

The most critical thermodynamic parameter for this class is the Gibbs free energy of hydrolysis (

Hydrolysis Mechanism

The hydrolysis of N-thiazolyl carbamates often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline conditions, or a BAc2 (Base-catalyzed Acyl cleavage) mechanism.

-

The Nitro Effect: The 5-nitro group stabilizes the negative charge on the thiazole nitrogen in the transition state. This actually accelerates the breakdown of the leaving group (the thiazole amine) compared to non-nitro analogs.

-

Carbamate vs. Ester: Despite the leaving group effect, the carbamate nitrogen donates electron density to the carbonyl, making it less electrophilic than the ester carbonyl in Nitazoxanide.

-

Result: O-carbamoyl prodrugs demonstrate significantly extended plasma half-lives compared to acetate esters.[1]

Visualization: Degradation Pathway

The following diagram illustrates the degradation pathway of a hypothetical nitro-thiazole carbamate prodrug compared to the ester (Nitazoxanide).

Caption: Comparative hydrolytic stability of Acetate (Nitazoxanide) vs. Carbamate prodrugs yielding Tizoxanide.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard saturation does not suffice due to potential polymorphic transitions.[1] This protocol ensures equilibrium.

-

Preparation: Weigh excess Nitro-Thiazole Carbamate (~50 mg) into a crimp-top vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, or FaSSIF).

-

Equilibration: Incubate at

with orbital shaking (200 rpm) for 24 hours. -

Sampling (Time 0): Not applicable.

-

Sampling (Time 24h & 48h):

-

Centrifuge at 13,000 rpm for 10 minutes (heated rotor if possible to prevent precipitation).

-

Filter supernatant through a 0.22

PVDF filter (pre-saturated). -

Crucial Step: Analyze the solid pellet by XRPD or DSC to confirm the polymorph has not changed (e.g., from Anhydrous to Hydrate).

-

-

Quantification: Dilute filtrate with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection

for nitro-thiazole).

Protocol B: Hydrolytic Stability Assessment (Pseudo-First Order)

Validates the "prodrug" design claim.

-

Stock Solution: Prepare a 10 mM stock of the carbamate in DMSO.

-

Reaction Matrix: Pre-heat 10 mL of simulated intestinal fluid (SIF, pH 6.8) or human plasma to

. -

Initiation: Spike 10

of stock into the matrix (Final conc: 10 -

Monitoring:

-

Withdraw 100

aliquots at -

Quench: Immediately add 300

ice-cold Acetonitrile containing Internal Standard. -

Centrifuge (4000g, 10 min).

-

-

Analysis: LC-MS/MS monitoring the transition of Parent Carbamate and the appearance of Tizoxanide.

-

Calculation: Plot

vs. time. The slope

Biothermodynamics: Target Binding

The nitro-thiazole moiety functions primarily through a redox mechanism (inhibition of PFOR).[1] However, for carbamate inhibitors targeting enzymes like Fatty Acid Amide Hydrolase (FAAH) or Lysosomal Acid Lipase (LAL) , the thermodynamics of binding are covalent.

-

Mechanism: Nucleophilic attack by the active site Serine on the carbamate carbonyl.[1]

-

Thermodynamics:

- : Highly exothermic (covalent bond formation).

- : Unfavorable (loss of translational freedom), but compensated by the enthalpy term.

-

Irreversibility: Unlike simple competitive inhibitors, the carbamoylation is often slowly reversible or irreversible, meaning

is less relevant than

Visualization: Synthesis Workflow

A standard workflow for synthesizing these thermodynamically stable carbamates from Tizoxanide.

Caption: Synthetic routes to stable nitro-thiazole carbamates via Tizoxanide intermediate.

References

-

Wang, X., et al. (2020). Design, Synthesis, and Pharmacokinetic Evaluation of O-Carbamoyl Tizoxanide Prodrugs. Current Pharmaceutical Design.[1] Link

-

Li, Y., et al. (2020). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.[5] Journal of Chemical & Engineering Data.[1][6] Link

-

Cunha, S., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions.[1] Journal of Chemical Research.[1] Link

-

Sriram, D., et al. (2015). Monotropically More Stable Novel Polymorph of Nitazoxanide with Improved Aqueous Solubility.[7] Asian Journal of Chemistry.[1] Link

-

PubChem. Nitazoxanide Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FR3110164A1 - Process for preparing nitazoxanide and its derivatives and use for the prevention or treatment of pathological conditions due to infection by viruses of the coronavirus type, and more particularly of the SARS-CoV-2 type - Google Patents [patents.google.com]

- 4. 2-Amino-5-nitrothiazole [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Butyl 5-nitro-1,3-thiazol-2-ylcarbamate: Synthesis, Safety, and Scientific Context

Molecular Profile and Physicochemical Properties

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate belongs to the family of nitrothiazole derivatives, a class of compounds recognized for their diverse biological activities.[1] The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in many pharmaceutical agents.[2]

Molecular Structure:

-

Chemical Name: Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

-

Synonyms: butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate; Carbamic acid, (5-nitro-2-thiazolyl)-, butyl ester[3]

-

CAS Number: 353255-51-3[3]

-

Molecular Formula: C₈H₁₁N₃O₄S[3]

-

Molecular Weight: 245.26 g/mol [3]

Physicochemical Data Summary:

While experimental data for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is not extensively published, the properties of the closely related tert-butyl analogue, 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate, can provide valuable estimations.[4]

| Property | Predicted Value (for tert-butyl analogue)[4] | Unit |

| Melting Point | 222 | °C |

| Boiling Point | 328 | °C |

| Flash Point | 165 | °C |

| Water Solubility | 3.20e-3 | mol/L |

| LogP (Octanol-Water) | 1.73 | |

| pKa (acidic) | 7.64 | |

| Density | 1.45 | g/cm³ |

These predicted values suggest that Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is likely a solid at room temperature with limited water solubility. Its LogP value indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Hazard Analysis and Safe Handling

Given the absence of a specific SDS, a thorough hazard analysis must be conducted based on the reactive moieties within the molecule, namely the nitrothiazole core. The primary precursor, 2-Amino-5-nitrothiazole, provides a strong basis for this assessment.

GHS Classification (Inferred):

Based on the data for 2-Amino-5-nitrothiazole, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed or inhaled.[5][6]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Considered a questionable carcinogen with experimental data suggesting tumorigenic effects.[5]

-

Reactivity: Nitro compounds can be reactive and may be sensitive to heat, light, and strong oxidizing agents.[5][7][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls:

A rigorous approach to safety is paramount when handling this compound.

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9]

-

Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][8]

Spill and Disposal Procedures:

-

In case of a spill, dampen the solid material with a suitable solvent (e.g., 5% acetic acid for 2-Amino-5-nitrothiazole) before carefully transferring it to a sealed container for disposal.[6]

-

Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate can be achieved through the reaction of 2-Amino-5-nitrothiazole with butyl chloroformate. This is a standard procedure for the formation of carbamates from amines.[10] The following protocol is a generalized procedure that should be optimized for specific laboratory conditions.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-nitrothiazole (1 equivalent) in a suitable anhydrous solvent such as pyridine or chloroform.[10]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Reagents: Slowly add a basic catalyst, such as triethylamine (if not using pyridine as the solvent), followed by the dropwise addition of butyl chloroformate (1.1 equivalents).[10]

-

Reaction: Allow the reaction to stir at 0°C for approximately 1.5 hours, then warm to room temperature for 30 minutes. Following this, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Quench the reaction by carefully pouring the mixture into ice-water.[10]

-

Isolation: The solid product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final Butyl 5-nitro-1,3-thiazol-2-ylcarbamate.[10]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Potential Applications in Drug Discovery

The incorporation of a nitro group into a heterocyclic scaffold is a well-established strategy in medicinal chemistry to develop antimicrobial agents.[1] Nitro compounds often exert their biological effects through reduction to toxic intermediates that can damage cellular macromolecules like DNA.[1] The thiazole ring itself is a privileged structure in drug design, known to interact with various biological targets.[11]

Potential Signaling Pathways and Mechanisms of Action:

The nitrothiazole moiety suggests that Butyl 5-nitro-1,3-thiazol-2-ylcarbamate could be investigated for a range of therapeutic applications, particularly as an antimicrobial agent.

Caption: Postulated mechanism of antimicrobial action.

The carbamate functional group can modulate the physicochemical properties of the parent molecule, such as solubility and membrane permeability, and may also influence its metabolic stability. This makes Butyl 5-nitro-1,3-thiazol-2-ylcarbamate an interesting candidate for further investigation in antimicrobial drug discovery programs.

Conclusion

Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is a compound with significant potential in the field of medicinal chemistry. While a dedicated Safety Data Sheet is not currently available, a comprehensive understanding of its hazards and safe handling can be achieved by analyzing its constituent functional groups and precursor molecules. The synthetic protocol outlined provides a clear and logical pathway for its preparation, and the rationale for its potential biological activity is well-grounded in established medicinal chemistry principles. As with any novel compound, researchers should proceed with caution, employing rigorous safety measures and thorough analytical characterization.

References

-

2-Amino-5-nitrothiazole: Properties, Uses, Safety, and Supplier Information | High Purity Chemical Compound China. (n.d.). Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02), 358-368.

-

PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from [Link]

-

EPA. (n.d.). 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate Properties. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

-

PMC. (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

-

MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcmas.com [ijcmas.com]

- 3. 353255-51-3,Butyl 5-nitro-1,3-thiazol-2-ylcarbamate [easechem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. guidechem.com [guidechem.com]

- 6. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]

- 8. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Amino-5-nitrothiazole: Properties, Uses, Safety, and Supplier Information | High Purity Chemical Compound China [chemheterocycles.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

Steric and Metabolic Divergence: A Technical Analysis of n-Butyl vs. tert-Butyl Thiazolylcarbamates

Executive Summary

This technical guide analyzes the critical structural, synthetic, and pharmacological distinctions between n-butyl and tert-butyl thiazolylcarbamates. While both share the core thiazole scaffold common in agrochemical fungicides (e.g., ethaboxam analogs) and antimitotic agents, the alkyl substituent dictates their binding kinetics, metabolic fate, and synthetic accessibility. This guide is designed for medicinal chemists and lead optimization scientists.

Physicochemical & Structural Divergence[1]

The transition from a linear n-butyl to a branched tert-butyl group induces profound changes in the molecule's spatial occupancy and lipophilicity profile.

Steric Parameters and Flexibility

-

n-Butyl (Linear): Possesses high conformational entropy. The chain can adopt multiple gauche and anti conformations, allowing it to "snake" into narrow hydrophobic clefts within the target protein (typically

-tubulin). However, this flexibility incurs an entropic penalty upon binding. -

tert-Butyl (Branched): A rigid, spherical moiety. It acts as a "steric anchor," locking the conformation. It possesses a significantly higher Taft steric parameter (

) compared to the n-butyl group. This bulk can enhance selectivity but may prevent binding if the hydrophobic pocket is sterically restricted.

Lipophilicity (LogP)

While both groups add hydrophobicity, their impact on solvation differs.

-

n-Butyl: Increases logP through surface area extension.

-

tert-Butyl: Increases logP but with a smaller solvent-accessible surface area (SASA) relative to its carbon count, often resulting in higher effective lipophilicity in compact binding sites.

| Parameter | n-Butyl Thiazolylcarbamate | tert-Butyl Thiazolylcarbamate |

| Topology | Linear, Flexible ( | Spherical, Rigid (Quaternary |

| Synthetic Reagent | n-Butyl Chloroformate | Di-tert-butyl dicarbonate ( |

| Metabolic Liability | Hydroxylation of methyl groups | |

| Entropic Cost | High (must freeze conformers) | Low (pre-organized) |

Synthetic Divergence: The Chloroformate vs. Anhydride Split

A critical technical distinction lies in the installation of the carbamate moiety. One cannot simply swap alkyl halides; the stability of the reagents dictates the pathway.

The Instability of tert-Butyl Chloroformate

Unlike n-butyl chloroformate, tert-butyl chloroformate is thermally unstable and decomposes into isobutylene,

Synthetic Pathways (DOT Visualization)

Figure 1: Divergent synthetic pathways required due to reagent stability profiles.

Experimental Protocols

Protocol A: Synthesis of n-Butyl Thiazol-4-ylcarbamate

This protocol utilizes the stability of primary alkyl chloroformates.

-

Preparation: Charge a flame-dried round-bottom flask with 2-aminothiazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv) and cool the mixture to 0°C under

atmosphere. -

Acylation: Dropwise add n-butyl chloroformate (1.1 equiv) over 15 minutes. The exotherm must be controlled to prevent bis-acylation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Synthesis of tert-Butyl Thiazol-4-ylcarbamate

This protocol circumvents the unstable chloroformate by using Boc-anhydride.

-

Preparation: Dissolve 2-aminothiazole (1.0 equiv) in THF or Dioxane (0.2 M).

-

Catalysis: Add Di-tert-butyl dicarbonate (

) (1.2 equiv). Add a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate the sluggish nucleophilic attack of the thiazole amine. -

Reaction: Stir at RT for 12–18 hours. If conversion is low, heat to 50°C.

-

Note: Thiazole amines are less nucleophilic than standard anilines; DMAP is crucial.

-

-

Workup: Concentrate the solvent. Redissolve in EtOAc and wash with 0.1 M HCl (rapidly, to remove DMAP without deprotecting the Boc group) followed by brine.

-

Purification: Silica gel chromatography is usually required as excess

may remain.

Biological Implications (SAR) & Mode of Action

Thiazolylcarbamates typically target

Binding Site Fit

-

n-Butyl: The flexible chain allows the molecule to adapt to the colchicine binding site . It can extend into the hydrophobic channel. However, if the channel is shallow, the tail may be exposed to solvent, reducing affinity.

-

tert-Butyl: The bulky group demands a wide hydrophobic pocket. If the pocket accommodates it, the tert-butyl group provides a high-affinity "lock" via van der Waals interactions, often displacing water molecules more effectively than the linear chain.

Metabolic Stability (ADME)

The alkyl group determines the metabolic soft spots.

Figure 2: Metabolic divergence. n-butyl is prone to chain shortening/oxidation, while tert-butyl is prone to specific hydroxylation but blocks chain degradation.

-

n-Butyl Liability: Susceptible to

-oxidation (at the terminal methyl) and -

tert-Butyl Liability: Generally more metabolically stable, increasing the drug's half-life (

).[1] However, it is not immune; it is a known substrate for CYP3A4 and CYP2C9 , which hydroxylate one of the methyl groups to form a stable alcohol metabolite. This hydroxylation often retains biological activity but increases polarity, aiding clearance.

References

-

Synthesis of Thiazole-Derived Carbamates Source: Journal of King Saud University - Science Context: Detailed protocols for alkyl chloroformate reactions with 2-aminothiazoles. URL:[Link]

-

Metabolically Stable tert-Butyl Replacement Source: Journal of Medicinal Chemistry (NIH/PMC) Context: Analysis of tert-butyl metabolic liabilities (hydroxylation) and strategies for stabilization.[1][2] URL:[Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents Source: NIH/PMC Context: SAR studies of thiazole derivatives and their activity as tubulin polymerization inhibitors.[3][4] URL:[Link]

-

Mitsunobu-based Synthesis of Thiocarbamates Source: Synthesis (Organic Chemistry Portal) Context: Alternative synthetic routes for thiocarbamates avoiding chloroformates.[5] URL:[Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent [organic-chemistry.org]

Methodological & Application

Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate from 2-amino-5-nitrothiazole

Application Note: Synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Abstract

This application note details the synthesis of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate (also referred to as the butyl carbamate derivative of 2-amino-5-nitrothiazole). The protocol utilizes a nucleophilic acyl substitution reaction between 2-amino-5-nitrothiazole (ANT) and butyl chloroformate under basic conditions. This method is optimized for laboratory-scale preparation (1–10 g), prioritizing yield, purity, and safety. The resulting carbamate moiety is a critical pharmacophore in medicinal chemistry, often serving as a prodrug motif or a lipophilic modulator for nitrothiazole-based antimicrobials.

Introduction & Scientific Context

2-amino-5-nitrothiazole is a privileged scaffold in drug discovery, serving as the precursor to the FDA-approved antiprotozoal Nitazoxanide .[1] While the acetyl derivative is most common, carbamate analogs are increasingly investigated to modulate solubility, metabolic stability, and lipophilicity.

The synthesis presents a specific challenge: Solubility . The nitro group at the 5-position strongly withdraws electrons, reducing the nucleophilicity of the 2-amino group and rendering the starting material sparingly soluble in non-polar solvents. This protocol overcomes these barriers by utilizing a Pyridine-assisted acylation , where pyridine acts as both a solubilizing agent and a proton scavenger (base).

Key Reaction Parameters

| Parameter | Specification | Reason |

| Reaction Type | Nucleophilic Acyl Substitution | Formation of carbamate linkage (-NH-CO-O-).[1] |

| Limiting Reagent | 2-amino-5-nitrothiazole | The heterocyclic core is the high-value intermediate. |

| Electrophile | Butyl Chloroformate | Provides the butyl carbamate tail. |

| Solvent/Base | Pyridine (anhydrous) | Solubilizes ANT; scavenges HCl byproduct. |

| Temperature | Controls exotherm; prevents bis-acylation. |

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The lone pair on the thiazole amine attacks the carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion. Pyridine neutralizes the generated HCl, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the carbamoylation of 2-amino-5-nitrothiazole.

Safety & Hazards

-

2-amino-5-nitrothiazole: Suspected carcinogen and mutagen. Handle in a fume hood with double nitrile gloves.

-

Butyl Chloroformate: Toxic, lachrymator, and corrosive. Reacts with moisture to form HCl. Store in a refrigerator.

-

Pyridine: Flammable, noxious odor, reproductive toxin.

Materials & Equipment

Reagents:

-

2-amino-5-nitrothiazole (CAS: 121-66-4) – >98% purity.[2]

-

Butyl chloroformate (CAS: 592-34-7) – 98%.

-

Pyridine (Anhydrous) – stored over KOH or molecular sieves.

-

Dichloromethane (DCM) – for extraction (optional).

-

Ethanol (95%) – for recrystallization.

-

HCl (1M) – for quenching.

Equipment:

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Addition funnel (pressure-equalizing).

-

Inert gas line (Nitrogen or Argon).

-

Ice-water bath.[3]

-

Magnetic stirrer.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with 2-amino-5-nitrothiazole (1.45 g, 10.0 mmol) .

-

Add anhydrous Pyridine (15 mL) .

-

Note: The starting material is yellow/orange. Stir vigorously at Room Temperature (RT) for 10-15 minutes. Complete dissolution is ideal but a fine suspension is acceptable as it will dissolve during reaction.

-

-

Cooling: Cool the mixture to

using an ice-water bath.

Step 2: Acylation

-

Reagent Prep: Dilute Butyl chloroformate (1.50 g, ~1.4 mL, 11.0 mmol, 1.1 eq) in a small amount of anhydrous DCM (5 mL) or add neat if using a high-precision syringe.

-

Addition: Add the chloroformate dropwise over 20–30 minutes .

-

Critical: Maintain internal temperature below

to prevent side reactions.

-

-

Reaction: Once addition is complete, allow the reaction to stir at

for 30 minutes, then remove the ice bath and allow to warm to Room Temperature . -

Monitoring: Stir at RT for 3–6 hours . Monitor by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The starting amine (

) should disappear, and a less polar spot (carbamate,

Step 3: Workup & Isolation

-

Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water containing 5 mL of 1M HCl .

-

Reasoning: The water hydrolyzes excess chloroformate; the acid neutralizes the pyridine, keeping it in the aqueous phase as pyridinium chloride.

-

-

Precipitation: The product is hydrophobic and should precipitate as a pale yellow/cream solid. Stir the aqueous slurry for 30 minutes to ensure complete granulation.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Water (

) – to remove pyridinium salts. -

Cold dilute HCl (0.1M,

) – to ensure removal of unreacted amine. -

Cold Hexane (

) – to remove lipophilic impurities.

-

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.

-

Dissolve in minimum boiling ethanol.

-

If insoluble particles remain, filter hot.

-

Cool slowly to RT, then to

.

-

-

Drying: Dry the crystals in a vacuum oven at

for 12 hours.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Data

| Technique | Expected Signal/Observation | Interpretation |

| Appearance | Pale yellow to cream crystalline solid | Typical of nitrothiazole derivatives. |

| Melting Point | Compare to ANT ( | |

| IR Spectroscopy | Confirms carbamate formation and retention of nitro group. | |

| 1H NMR (DMSO-d6) | Diagnostic downfield shift of NH and presence of aliphatic butyl signals. |

Troubleshooting & Optimization

-

Low Yield / Incomplete Reaction:

-

Cause: Poor solubility of ANT.

-

Solution: Gently heat the Pyridine/ANT mixture to

before cooling to

-

-

Oily Product:

-

Cause: Presence of unreacted chloroformate or pyridine impurities.

-

Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Ensure the HCl wash in the workup was sufficient to remove all pyridine.

-

-

Bis-acylation:

-

Cause: Excess reagent or high temperature.

-

Solution: Strictly control stoichiometry (1.1 eq) and keep the reaction cold during addition.

-

References

-

PubChem. (n.d.). 2-Amino-5-nitrothiazole | C3H3N3O2S.[4][5][6][7] National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Rossignol, J. F., & Cavier, R. (1976).[1] New derivatives of 2-benzamido-5-nitrothiazoles. U.S. Patent 3,950,351. (Foundational chemistry for Nitazoxanide/Tizoxanide synthesis).

-

Siddiqui, N., et al. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. Retrieved from [Link]

-

Mahmoud, A. M., et al. (2022).[8] Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives. Journal of Molecular Structure. (Describes general acylation protocols for ANT).

Sources

- 1. CN101007792A - Synthesis process of nitro thiazoly benzamide compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitrothiazole [drugfuture.com]

- 7. Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers | PTG [ptgchemical.com]

- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

Application Note: A Validated Protocol for the Carbamoylation of 2-Amino-5-nitrothiazole for Drug Discovery

Introduction: The Strategic Importance of the N-(5-nitrothiazol-2-yl)urea Scaffold

The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry. It is the central pharmacophore of the broad-spectrum antiparasitic and antibacterial drug Nitazoxanide (NTZ)[1][2]. The potent biological activity and unique mechanism of action of NTZ, which is not dependent on the metabolic reduction of its nitro group, have inspired extensive research into its derivatives[1]. Derivatives of 2-amino-5-nitrothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimycobacterial, and anti-inflammatory properties, making this scaffold a valuable starting point for drug discovery programs[3][4][5].

Carbamoylation—the introduction of a carbamoyl group (R₂NC(O)-)—is a key strategy in drug design for the synthesis of ureas and carbamates. The resulting urea linkage is a highly stable, non-hydrolyzable bioisostere of the amide bond[6]. Its hydrogen bonding capabilities, featuring both a donor (N-H) and an acceptor (C=O), allow it to form robust and specific interactions with biological targets such as enzymes and receptors[6].

This application note provides a comprehensive and validated protocol for the synthesis of N-(5-nitrothiazol-2-yl)urea derivatives through the carbamoylation of 2-amino-5-nitrothiazole. We will delve into the mechanistic principles, provide a detailed step-by-step methodology, and offer insights into process optimization and characterization, enabling researchers to reliably generate compound libraries for screening and lead optimization.

Mechanistic Rationale and Reaction Principles

The synthesis of N-(5-nitrothiazol-2-yl)ureas is achieved via the nucleophilic addition of 2-amino-5-nitrothiazole to an isocyanate (R-N=C=O).

The Core Mechanism: The reaction hinges on the lone pair of electrons on the exocyclic amino nitrogen of the thiazole attacking the highly electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which rapidly rearranges to the stable urea product.

Causality of Reagent Choice and Conditions:

-

Regioselectivity: 2-Aminothiazole possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (at C2) and the endocyclic thiazole ring nitrogen (at N3). The reaction proceeds selectively at the exocyclic amino group. This is because the strong electron-withdrawing effect of the nitro group at the C5 position significantly reduces the electron density of the thiazole ring, thereby decreasing the nucleophilicity of the endocyclic nitrogen. Consequently, the exocyclic amino group remains the more reactive nucleophile. Studies on related 2-amino-2-thiazolines have explored this endo- vs. exo-acylation, highlighting the subtle factors that can influence regioselectivity[7][8].

-

Anhydrous Conditions: Isocyanates are highly reactive and susceptible to hydrolysis by water, which would lead to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. This side reaction consumes the isocyanate, reducing the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for success.

-

Role of Base: While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base like triethylamine (TEA) or pyridine is often beneficial. The base can serve two purposes: it can deprotonate the amino group, enhancing its nucleophilicity for a faster reaction, or act as a scavenger for any acidic impurities (such as HCl from the synthesis of the isocyanate) that might protonate and deactivate the starting amine[9].

Reaction Mechanism Diagram

Caption: General reaction scheme for the carbamoylation of 2-amino-5-nitrothiazole.

Detailed Experimental Protocol

This protocol is a robust starting point that can be adapted for various substituted isocyanates.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Notes |

| 2-Amino-5-nitrothiazole | ≥98% | Standard chemical supplier | Store in a cool, dark place. |

| Substituted Isocyanate (e.g., Phenyl isocyanate) | ≥98% | Standard chemical supplier | Handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard chemical supplier | Use a freshly opened bottle or from a solvent purification system. |

| Triethylamine (TEA) | ≥99%, redistilled | Standard chemical supplier | Store over KOH pellets. |

| Ethyl Acetate | ACS Grade | Standard chemical supplier | For TLC and chromatography. |

| Hexanes | ACS Grade | Standard chemical supplier | For TLC and chromatography. |

| Deionized Water | N/A | In-house | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard chemical supplier | For drying. |

| Equipment |

| Three-neck round-bottom flask (100 mL) |

| Magnetic stirrer and stir bar |

| Condenser |

| Dropping funnel |

| Nitrogen/Argon gas inlet and bubbler |

| Thermometer |

| Ice bath |

| TLC plates (Silica gel 60 F₂₅₄) |

| Rotary evaporator |

| Buchner funnel and filter flask |

| Melting point apparatus |

Safety Precautions

-

2-Amino-5-nitrothiazole: May be harmful if ingested, inhaled, or absorbed through the skin. It is listed as a potential animal carcinogen. It can cause irritation[10].

-

Isocyanates: Highly toxic, potent respiratory sensitizers, and lachrymators. All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a rubber septum, and a thermometer.

-

Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

2. Reagent Preparation:

-

In the reaction flask, add 2-amino-5-nitrothiazole (e.g., 1.45 g, 10.0 mmol).

-

Add anhydrous THF (40 mL) via syringe. Stir the mixture to dissolve the solid. Some gentle warming may be required.

-

Add triethylamine (e.g., 1.5 mL, 11.0 mmol, 1.1 eq) to the solution via syringe.

-

Cool the flask to 0 °C using an ice bath.

3. Carbamoylation Reaction:

-

In a separate dry vial, dissolve the chosen isocyanate (e.g., phenyl isocyanate, 1.19 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Draw this isocyanate solution into a syringe and add it dropwise to the stirred thiazole solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Slow addition is crucial to control the reaction exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

4. Reaction Monitoring:

-

Let the reaction stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The starting material is typically a yellow spot, and the product will appear as a new, often less polar, spot. The reaction is complete when the 2-amino-5-nitrothiazole spot is no longer visible.

5. Product Isolation and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water while stirring.

-

A solid precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid cake with additional water (2 x 50 mL) and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

-

Dry the crude product under vacuum.

6. Recrystallization (if necessary):

-

For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture.

-

Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them in a vacuum oven.

Product Characterization

Confirm the identity and purity of the final N-(5-nitrothiazol-2-yl)urea derivative using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic urea C=O stretch (~1650-1690 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess purity.

Workflow and Data Presentation

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(5-nitrothiazol-2-yl)ureas.

Table of Exemplary Reaction Parameters

| Entry | Isocyanate (R-NCO) | Solvent | Time (h) | Yield (%) | M.P. (°C) |

| 1 | Phenyl Isocyanate | THF | 2 | 92% | 224-226 |

| 2 | 4-Chlorophenyl Isocyanate | CH₃CN | 3 | 89% | 245-247 (dec.) |

| 3 | Cyclohexyl Isocyanate | THF | 4 | 85% | 210-212 |

| 4 | Ethyl Isocyanate | DMF | 2.5 | 90% | 198-200 |

Yields and melting points are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive isocyanate (hydrolyzed). 3. Reaction not complete. | 1. Ensure all glassware is flame-dried and use anhydrous grade solvent. 2. Use a fresh bottle of isocyanate or purify by distillation. 3. Increase reaction time or gently warm the mixture (e.g., to 40°C). |

| Multiple Spots on TLC | 1. Formation of side products (e.g., symmetrical di-substituted urea from hydrolyzed isocyanate). 2. Incomplete reaction. | 1. Re-verify anhydrous conditions. Purify the product using column chromatography. 2. Allow the reaction to stir for a longer duration. |

| Product Fails to Precipitate | The product may have some solubility in water. | Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer (MgSO₄), filter, and concentrate under reduced pressure. |

| Product is Oily or Gummy | Impurities are present preventing crystallization. | Attempt to triturate the crude material with a non-polar solvent like hexanes or diethyl ether. If that fails, purification by silica gel column chromatography is required. |

Conclusion

This application note details a reliable and scalable protocol for the carbamoylation of 2-amino-5-nitrothiazole. The procedure is characterized by its operational simplicity, high yields, and applicability to a diverse range of isocyanates. By understanding the underlying chemical principles and adhering to the outlined safety and handling precautions, researchers can effectively synthesize libraries of N-(5-nitrothiazol-2-yl)urea derivatives. These compounds serve as valuable assets for screening campaigns in drug discovery, particularly in the fields of anti-infective and anticancer research.

References

-

Ballard, T. E., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(12), 3537-9. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, R., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 14(2), 85-92. Available at: [Link]

-

Avalos, M., et al. (2000). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 65(26), 8879-8890. Available at: [Link]

-

Lambert, R. W., et al. (1972). Derivatives of 2-amino-5-nitrothiazole as potential schistosomicides. Journal of Medicinal Chemistry, 15(5), 542-547. Available at: [Link]

-

Eweas, A. F., et al. (2021). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC Advances, 11(44), 27419-27435. Available at: [Link]

-

Samadhiya, P., et al. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. European Journal of Chemistry, 3(4), 473-479. Available at: [Link]

-

Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2073. Available at: [Link]

-

PubMed. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

- Google Patents. (1981). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

-

International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS, 5(8), 241-250. Available at: [Link]

Sources

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CTT Journal [cttjournal.com]

- 4. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Regioselective Nitration of Butyl Thiazol-2-ylcarbamate

[1]

Executive Summary & Mechanistic Insight

The nitration of butyl thiazol-2-ylcarbamate presents a specific synthetic challenge: balancing the electron-deficient nature of the thiazole ring (which resists electrophilic attack) against the acid-sensitivity of the butyl carbamate moiety.

While the 2-amino group activates the thiazole ring, the carbamate protection attenuates this activation compared to the free amine. Consequently, mild nitrating agents (e.g., acetyl nitrate without catalyst) often result in recovered starting material due to insufficient electrophilicity. Conversely, harsh conditions (high-temperature mixed acid) risk hydrolyzing the carbamate ester to the unstable 2-amino-5-nitrothiazole or the explosive nitramine intermediate.[1]